molecular formula C13H14N2O4S B2679444 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 887405-84-7

2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No. B2679444
CAS RN: 887405-84-7
M. Wt: 294.33
InChI Key: GKZYNBGKMUSXIS-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-Dimethoxyphenethylamine , which is a methylated metabolite of Dopamine and a potent inhibitor of brain mitochondrial respiration used in Parkinson’s disease studies .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Medicinal Chemistry Applications

Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their fungicidal and insecticidal activities. These compounds, derived from 3,4-dimethoxyacetophenone, demonstrate the potential of this chemical backbone in developing agricultural chemicals with targeted biological activities (Changling Liu, Lin Li, Zhengming Li, 2004).

Polymer Science and Material Chemistry

Research in polymer science has utilized derivatives of thiazole-carboxylic acids for creating new materials with specific properties. For instance, thermotropic polyesters based on carboxylic acid derivatives exhibit unique melting behaviors, contributing to the development of advanced materials for various applications (H. Kricheldorf, Sven A. Thomsen, 1992).

Advanced Synthesis Techniques

The synthesis of complex molecules often leverages the unique reactivity of thiazole derivatives. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of thiazole-based compounds in constructing biologically active compounds and peptidomimetics, showcasing their role in innovative drug discovery efforts (S. Ferrini et al., 2015).

Molecular Cocrystal Formation

Studies on the formation of molecular cocrystals highlight the interaction between thiazole derivatives and carboxylic acids, providing insights into crystal engineering for pharmaceuticals and materials science. Such research aids in understanding the molecular basis of solid forms, which is crucial for drug formulation and material design (D. Lynch, Manpreet Singh, S. Parsons, 2000).

Antimicrobial Activity

The synthesis and biological evaluation of thiazole-carboxylic acid derivatives for their antimicrobial properties underline the significance of these compounds in developing new antibiotics. This research addresses the urgent need for novel antimicrobial agents to combat drug-resistant bacteria (J. S. R. Babu et al., 2016).

properties

IUPAC Name

2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7-11(12(16)17)20-13(14-7)15-8-4-5-9(18-2)10(6-8)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZYNBGKMUSXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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